N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide
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Description
Molecular Structure Analysis
The molecular structure of “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide” is not directly available. However, the crystal structure of a related compound, hexaaqua-{(E)-N′-(1-(pyrazin-2-yl)ethylidene)isonicotinohydrazide-κ3N,N′,O}praseodym(III) trichloride monohydrate, has been reported4.
Chemical Reactions Analysis
The chemical reactions involving “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide” are not explicitly documented. However, a study reported the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide5.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide” are not directly available.
Safety And Hazards
The safety and hazards associated with “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide” are not directly available. However, a related study indicated that the synthesized compounds were non-toxic to human cells2.
Future Directions
The future directions for “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide” are not directly available. However, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development2.
Please note that the information provided is based on the closest available research and may not fully represent the exact properties of “N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide”. Further research is needed to provide a more comprehensive understanding of this compound.
properties
IUPAC Name |
N-[(1R)-1-pyrazin-2-ylethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-9(13)12-7(2)8-6-10-4-5-11-8/h3-7H,1H2,2H3,(H,12,13)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGDREKVORXFOX-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CN=C1)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.